N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide group, a piperidine ring, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-methylfuran-2-carbaldehyde with piperidine to form an intermediate compound.
Amidation Reaction: The intermediate is then reacted with benzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-methylfuran-2-yl)ethyl]-2-(piperidin-1-yl)aniline
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C19H24N2O2/c1-15-10-11-18(23-15)17(21-12-6-3-7-13-21)14-20-19(22)16-8-4-2-5-9-16/h2,4-5,8-11,17H,3,6-7,12-14H2,1H3,(H,20,22) |
InChI Key |
QJPNITKGWNAZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
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